molecular formula C26H32N2O B3127749 11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338748-43-9

11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B3127749
CAS RN: 338748-43-9
M. Wt: 388.5 g/mol
InChI Key: QJOLLQSZCDTEJS-UHFFFAOYSA-N
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Description

The compound “11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” belongs to the class of 1,4-diazepines . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of 1,4-diazepines has been a topic of active research for several decades . A series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones was synthesized . The synthesis involves a multi-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

1,4-Diazepines, including the compound , have been involved in various chemical reactions . The luminescence, complex formation, and redox properties of these compounds have been investigated .

Scientific Research Applications

Antioxidant Activity

This compound has shown good antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, which means it can kill microorganisms or stop their growth. Antimicrobial substances offer protection against harmful bacteria and fungi .

Antiproliferative Activity

The compound has shown promising antiproliferative activities. This means it can inhibit cell growth, which is particularly useful in the context of cancer treatment, where the goal is often to stop the proliferation of cancer cells .

Chemosensor for Transition Metal Cations

The compound “11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” has been found to be an effective and selective fluorescent chemosensor for Cd2+ cations . Chemosensors are substances that produce a detectable signal in response to a chemical change.

Cytotoxic Activities

In vitro investigation of this compound has revealed promising cytotoxic activities against human tumor cell lines, namely human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) . Cytotoxic substances are toxic to cells, which can be beneficial in the treatment of diseases like cancer.

Synthesis of New Molecular Assemblies

Diazepine and pyrazole, which represent seven- and five-membered nitrogen-containing rings, respectively, are structures of great importance in the development of newer molecular assemblies . This compound, with its diazepine nucleus, can be used in the synthesis of these new molecular assemblies.

properties

IUPAC Name

2,3,9,9-tetramethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-15(2)18-7-9-19(10-8-18)25-24-22(13-26(5,6)14-23(24)29)27-20-11-16(3)17(4)12-21(20)28-25/h7-12,15,25,27-28H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOLLQSZCDTEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)C(C)C)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501109791
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS RN

338748-43-9
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501109791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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